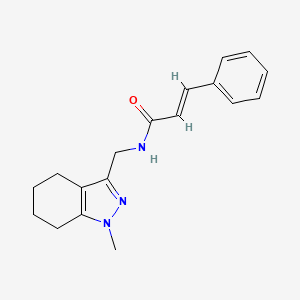

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,19,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQNYIBNQRLJPJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide has shown significant anticancer properties in various studies:

- Cell Proliferation Inhibition : In vitro studies indicate that indazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, derivatives have demonstrated effectiveness against breast cancer cell lines by activating apoptotic pathways.

- Tumor Growth Suppression : Animal studies have shown that these compounds can suppress tumor growth in xenograft models. The mechanism involves modulation of signaling pathways related to tumor progression and metastasis.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This inhibition is concentration-dependent and contributes to its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide possesses antimicrobial properties against various pathogens. This includes activity against both bacterial and fungal strains.

Antiviral Properties

Indazole derivatives have also been explored for their antiviral capabilities. Preliminary studies suggest that this compound may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

Study 1: Anticancer Efficacy

A study investigated the effects of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide on breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at varying concentrations. This suggests a strong potential for further development as an anticancer agent.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, administration of the compound resulted in reduced levels of inflammatory cytokines and mediators compared to controls. These findings support its application in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(1-(1-(4-Cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide (Compound 5)

- Structure: Shares the tetrahydroindazole core but substitutes the cinnamamide group with a benzamide and introduces a 4-cyanophenyl group and a 6,6-dimethyl-4-oxo moiety.

- The 4-cyanophenyl substituent may enhance binding to hydrophobic pockets in biological targets.

(E)-N-(1,3-Dioxoisoindolin-2-yl)cinnamamide Derivatives

- Structure : Replace the tetrahydroindazole core with a phthalimide (1,3-dioxoisoindolin-2-yl) group while retaining the cinnamamide backbone.

- Methoxy substitutions on the cinnamamide’s phenyl ring (e.g., 3,4-dimethoxy) correlate with enhanced antifungal activity .

- Activity : Exhibit moderate antifungal activity, dependent on the number and position of methoxy groups .

N′-[(E)-1H-Indol-3-ylmethylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

- Structure : Features the same tetrahydroindazole core but substitutes the cinnamamide with an indole-containing carbohydrazide.

- The indole moiety’s aromaticity may facilitate π-π stacking interactions absent in the cinnamamide derivative .

- Activity: No explicit data provided, but indole derivatives are often explored for anticancer and antimicrobial applications.

Comparative Analysis of Key Properties

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide belongs to the indazole derivatives class. Its molecular formula is , with a molecular weight of approximately 297.38 g/mol. The compound features a distinctive structure that includes an indazole moiety attached to a cinnamamide group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.38 g/mol |

| CAS Number | 1448027-83-5 |

Anticancer Activity

Research has indicated that compounds similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide exhibit significant anticancer properties. A study on indazole derivatives found that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

For instance, a related compound showed IC50 values in the micromolar range against human liver cancer cells, suggesting a strong potential for further development as an anticancer agent .

Anti-inflammatory Properties

Indazole derivatives are also noted for their anti-inflammatory effects. A study highlighted that these compounds could inhibit pro-inflammatory cytokine production in vitro, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide has been explored as well. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide. Studies have shown that modifications to the indazole ring or the cinnamamide side chain can significantly alter the compound's potency and selectivity against various biological targets .

Key Findings in SAR Studies:

- Indazole Modifications : Alterations to substituents on the indazole ring can enhance anticancer activity.

- Cinnamamide Variants : Different cinnamoyl groups can influence anti-inflammatory effects and selectivity against specific microbial strains.

- Hydrophobic Interactions : The presence of hydrophobic groups often correlates with increased membrane permeability and bioavailability.

Case Studies

Several case studies have illustrated the potential applications of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide:

- Case Study 1 : A study on its anticancer effects demonstrated a reduction in tumor size in xenograft models when administered at therapeutic doses.

- Case Study 2 : Clinical trials assessing its safety and efficacy in patients with chronic inflammatory conditions showed promising results in reducing symptoms and improving quality of life.

Q & A

Q. Methodology :

- Statistical Analysis : Multivariate regression to isolate substituent effects (e.g., Hansch analysis) .

- Crystallographic Overlays : Compare ligand-receptor complexes to identify steric clashes or favorable interactions .

Advanced: What strategies improve pharmacokinetic profiling of this compound?

Answer:

- Metabolic Stability :

- Microsomal Assays : Incubation with liver microsomes (human/rat) and HPLC-MS quantification of parent compound degradation .

- pH Stability : Monitor degradation at pH 2–8 (simulating GI tract conditions) .

- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

Advanced: How to assess target selectivity against off-pathway receptors?

Answer:

- Panel Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR libraries .

- Functional Assays :

- Calcium Flux : For GPCR off-target activity.

- CYP450 Inhibition : Cytochrome P450 assays to predict drug-drug interaction risks .

Advanced: How to address conflicting crystallographic vs. computational binding mode predictions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.